2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE
Description
2-(3-Methylphenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone is a synthetic organic compound featuring a piperazine core substituted with a propylsulfonyl group and a 3-methylphenoxy-ethanone moiety. The molecule integrates a sulfonamide-linked piperazine ring, which is a common pharmacophore in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-11-23(20,21)18-9-7-17(8-10-18)16(19)13-22-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWHANSQBICEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. One common route involves the reaction of 3-methylphenol with an appropriate ethanone derivative under controlled conditions to form the 3-methylphenoxy ethanone intermediate. This intermediate is then reacted with 4-(propylsulfonyl)piperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The piperazine ring and the propylsulfonyl group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities, particularly in their piperazine-based frameworks and aromatic substituents, but differ in key functional groups, molecular weight, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations:
Piperazine Modifications :
- The target compound’s propylsulfonyl group (electron-withdrawing) contrasts with the benzhydryl (bulky, lipophilic) group in and the chlorophenyl (electron-withdrawing) in . These differences influence solubility and receptor affinity.
- The hydroxypropoxy group in introduces a polar hydroxyl group absent in the target, likely enhancing aqueous solubility .
Aromatic Substituents: The 3-methylphenoxy group in the target provides moderate lipophilicity compared to the 4-fluorophenyl (electron-deficient) in or methoxyphenyl (electron-rich) in .
Molecular Weight and Drug-Likeness :
Pharmacological Implications (Theoretical)
While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:
- Piperazine-Sulfonyl Linkage : The sulfonyl group in the target may improve metabolic stability compared to the O-methyloxime in , which could be prone to hydrolysis .
- Chlorophenyl vs. Methylphenoxy: The 2-chlorophenyl group in may enhance receptor binding affinity in CNS-targeting drugs, whereas the 3-methylphenoxy group in the target could favor peripheral activity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
